molecular formula C19H20O4 B1360801 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone CAS No. 898782-88-2

3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Cat. No.: B1360801
CAS No.: 898782-88-2
M. Wt: 312.4 g/mol
InChI Key: CKXJVACXQVQLQI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound carries the Chemical Abstracts Service registry number 898782-88-2, providing a unique identifier for chemical databases and commercial suppliers. The complete IUPAC name for this compound is 3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one, which systematically describes the molecular architecture from the perspective of the longest carbon chain containing the carbonyl functionality.

The molecular formula has been determined as C₁₉H₂₀O₄, corresponding to a molecular weight of 312.36 atomic mass units. This formula indicates the presence of nineteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms, reflecting the complex nature of the molecular structure. The compound has been assigned the Molecular Design Limited number MFCD02261837, which serves as an additional cataloging reference in chemical databases. The systematic identification also includes the Simplified Molecular Input Line Entry System representation: O=C(C1=CC=CC(OC2=CC=CC=C2)=C1)CCC3OCCCO3, which provides a linear notation for the three-dimensional molecular structure.

Commercial suppliers have catalogued this compound under various product numbers, with Rieke Metals assigning catalog number 8587-2-2 for research-grade material with 97% purity. The compound classification within chemical taxonomy places it among the aromatic ketones, specifically within the propiophenone derivatives that have been modified with both dioxane and phenoxy substituents. This systematic approach to nomenclature ensures precise identification and avoids ambiguity in chemical communication and documentation.

Molecular Architecture: Dioxane Moiety Integration with Phenoxypropiophenone Backbone

The molecular architecture of this compound exemplifies the sophisticated integration of cyclic acetal functionality with aromatic ketone systems. The 1,3-dioxane ring system occupies a central position in the molecular framework, serving as a six-membered heterocyclic component that contains two oxygen atoms positioned at the 1 and 3 positions relative to each other. This ring system adopts a chair conformation similar to cyclohexane derivatives, but with distinct electronic and steric characteristics resulting from the presence of the heteroatoms.

The propiophenone backbone represents the fundamental aromatic ketone structure derived from the combination of benzene ring systems with a three-carbon ketone chain. In this specific compound, the propiophenone framework has been modified through the attachment of the dioxane ring at the terminal carbon position and the incorporation of a phenoxy substituent at the meta position of the aromatic ring. The phenoxy group introduces an additional aromatic system connected through an ether linkage, creating an extended conjugated network that influences the overall electronic properties of the molecule.

Structural analysis reveals that the dioxane ring attachment occurs through a carbon-carbon bond formation between the 2-position of the dioxane ring and the terminal carbon of the propyl chain. This connection creates a branched aliphatic region that separates the cyclic acetal functionality from the aromatic ketone system. The meta-phenoxy substitution pattern on the aromatic ring provides specific steric and electronic environments that distinguish this compound from other propiophenone derivatives. The overall molecular geometry reflects the interplay between the conformational preferences of the dioxane ring, the planarity requirements of the aromatic systems, and the flexibility of the connecting alkyl chain.

The integration of these structural elements results in a molecule with multiple sites for potential intermolecular interactions, including hydrogen bonding through the oxygen atoms, π-π stacking interactions between aromatic rings, and van der Waals forces through the aliphatic regions. These architectural features contribute to the compound's distinctive physical and chemical properties, making it a subject of interest for both structural studies and synthetic applications.

Crystallographic Analysis and Conformational Studies

Conformational analysis of 1,3-dioxane ring systems has revealed fundamental insights applicable to understanding the structural behavior of this compound. Research on 1,3-dioxane conformations has demonstrated that these six-membered rings preferentially adopt chair conformations, similar to cyclohexane, but with modified stability patterns due to the presence of oxygen heteroatoms. The chair conformation represents the most thermodynamically favorable arrangement, minimizing both angle strain and steric interactions while optimizing orbital overlap patterns.

Advanced computational studies using ab initio calculations at the 6-31G* level have provided detailed information about the conformational preferences of 1,3-dioxane systems. These calculations have revealed that the equatorial carbon-hydrogen bonds at the 5-position exhibit different characteristics compared to the axial bonds, with the equatorial bonds being weaker and longer than their axial counterparts. This phenomenon represents a reversal of the typical pattern observed in cyclohexane derivatives and has been attributed to stereoelectronic effects involving orbital interactions between the heteroatoms and the carbon-hydrogen bonds.

The conformational analysis also encompasses the behavior of substituents attached to the dioxane ring system. The 2-position substitution in this compound involves the attachment of the propiophenone chain, which introduces additional conformational considerations. The carbon-carbon bond connecting the dioxane ring to the propyl chain can adopt various rotational conformations, each with different energy profiles and molecular shapes. These conformational variations influence the overall three-dimensional arrangement of the molecule and affect its interactions with other chemical species.

Nuclear magnetic resonance studies have provided experimental evidence for the conformational behavior of 1,3-dioxane derivatives, revealing characteristic coupling patterns that reflect the preferred chair conformation. The coupling constants between hydrogen atoms on adjacent carbon atoms show distinctive patterns that confirm the chair conformation and provide information about the relative orientations of substituents. These spectroscopic observations support the theoretical predictions and establish a comprehensive understanding of the conformational landscape for compounds containing the 1,3-dioxane structural motif.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the diverse hydrogen environments within the molecule. The aromatic regions display multiple signals corresponding to the phenyl rings of both the phenoxypropiophenone backbone and the phenoxy substituent, with chemical shifts typically appearing in the 7.0 to 8.0 parts per million range. The dioxane ring protons generate distinctive multipicity patterns, with the 2-position proton appearing as a characteristic triplet due to coupling with adjacent methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with signals distributed across the spectrum reflecting the various carbon environments. The carbonyl carbon of the ketone functionality appears in the characteristic downfield region around 200 parts per million, while the aromatic carbons generate signals in the 120-160 parts per million range. The dioxane ring carbons produce signals in the aliphatic region, with the acetal carbon at the 2-position showing a distinctive downfield shift due to the electron-withdrawing effect of the adjacent oxygen atoms. The methylene carbons of the propyl chain bridge exhibit intermediate chemical shifts reflecting their aliphatic nature and proximity to both the carbonyl and dioxane functionalities.

Detailed analysis of nuclear magnetic resonance coupling patterns has revealed important stereoelectronic effects within the 1,3-dioxane ring system. The coupling constants between hydrogen atoms on the 4, 5, and 6 positions of the dioxane ring show unusual patterns compared to typical cyclohexane derivatives. Specifically, the three-bond coupling constants involving the equatorial hydrogen at the 5-position are smaller than those involving the axial hydrogen, which represents a reversal of the normal pattern. This phenomenon has been attributed to a homoanomeric interaction involving orbital overlap between the β-oxygen atom and the equatorial carbon-hydrogen bond through a W-arrangement of orbitals.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 312, consistent with the molecular formula C₁₉H₂₀O₄. Fragmentation patterns typically involve loss of the dioxane ring system and various combinations of the aromatic substituents, generating daughter ions that can be used to confirm the connectivity patterns within the molecule. Infrared spectroscopy contributes additional structural information through characteristic absorption bands, particularly the carbonyl stretch of the ketone functionality, which appears in the 1650-1680 wavenumber region, and the carbon-oxygen stretches of the ether linkages, which generate multiple bands in the 1000-1300 wavenumber region.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(10-11-19-21-12-5-13-22-19)15-6-4-9-17(14-15)23-16-7-2-1-3-8-16/h1-4,6-9,14,19H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXJVACXQVQLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646085
Record name 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-88-2
Record name 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenoxypropiophenone moiety can be introduced through nucleophilic aromatic substitution reactions, utilizing organolithium reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketals, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-dioxane-propiophenone core but differ in substituents, reactivity, and applications.

Halogen-Substituted Derivatives

(a) 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9)
  • Molecular Formula : C₁₃H₁₅ClO₃
  • Molecular Weight : 254.71 g/mol
  • Key Properties: Higher lipophilicity (XLogP3: 2.5) compared to the phenoxy variant due to the chloro substituent. Lower polar surface area (35.5 Ų) than 3'-phenoxy derivative (≈44 Ų), impacting solubility .
  • Applications : Used in cross-coupling reactions and as a precursor for agrochemicals. Safety data highlight moderate toxicity (GHS Category 4) .
(b) 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7)
  • Molecular Formula : C₁₃H₁₅ClO₃
  • Molecular Weight : 254.7 g/mol
  • Solubility: Soluble in chloroform and methanol, similar to other halogenated analogs .
  • Distinct Feature : Chloro substitution at the 3' position alters electronic effects, influencing reactivity in nucleophilic substitutions.
(c) 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone (CAS: 898785-49-4)
  • Molecular Formula : C₁₃H₁₅IO₃
  • Molecular Weight : 346.16 g/mol
  • Applications : Iodine’s leaving group capability makes this compound valuable in Suzuki-Miyaura coupling reactions .

Alkyl- and Alkoxy-Substituted Derivatives

(a) 3-(1,3-Dioxan-2-yl)-4'-isopropylpropiophenone
  • Purity : 97% (commercially available from Rieke Metals)
  • Price : $555.00/2g, indicating specialized use in asymmetric catalysis .
  • Reactivity : The bulky isopropyl group enhances steric hindrance, affecting enantioselectivity in cyclization reactions .
(b) 3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898786-73-7)
  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.35 g/mol
  • Key Feature: Methyl and methoxy groups at the 3',5' and 4' positions increase electron density, altering UV absorption profiles compared to the phenoxy variant .

Fluorinated and Trifluoromethyl Derivatives

(a) 3-(1,3-Dioxan-2-yl)-4'-trifluoromethylpropiophenone
  • Synthetic Utility : The electron-withdrawing CF₃ group enhances electrophilicity, making this derivative reactive in Friedel-Crafts alkylation .
  • Market Trends : Fluorinated analogs are prioritized in drug discovery due to improved metabolic stability .
(b) 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
  • Structural Note: Incorporates a 5,5-dimethyl-dioxane ring, which increases rigidity and thermal stability .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų)
3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone 884504-36-3 C₁₉H₂₀O₄ 324.36 ~3.2 ~44
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 724708-06-9 C₁₃H₁₅ClO₃ 254.71 2.5 35.5
3'-Iodo derivative 898785-49-4 C₁₃H₁₅IO₃ 346.16 ~2.8 35.5
4'-Isopropyl derivative - C₁₆H₂₂O₃ 278.35 ~3.0 35.5

Research and Market Insights

  • Synthetic Challenges: Phenoxy-substituted derivatives require precise control of reaction conditions (e.g., 25°C for 36 hours in ) to avoid ring-opening of the dioxane moiety.
  • Market Dynamics : Halogenated variants dominate industrial use due to cost-effectiveness, while fluorinated and trifluoromethyl derivatives are emerging in high-value pharmaceutical markets .
  • Safety Considerations: Chloro and iodo derivatives require stringent handling protocols (e.g., GHS Category 4 for chloro analogs) compared to non-halogenated compounds .

Biological Activity

3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly focusing on its anticancer properties and interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound includes a phenoxy group attached to a propiophenone backbone with a dioxane ring. This unique configuration contributes to its reactivity and biological activity.

PropertyValue
Chemical FormulaC15H20O5
Molecular Weight280.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the dioxane ring enhances its binding affinity to enzymes and cellular receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cell Signaling Alteration: It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
  • Cytotoxic Effects: Preliminary studies indicate that it exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity and Case Studies

Research has demonstrated the compound's efficacy in inhibiting cancer cell growth. For instance, studies have shown that it can induce cell cycle arrest in mammalian cells at both G1 and G2/M phases, leading to increased apoptosis rates .

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa<5Induction of apoptosis via cell cycle arrest
MCF-7<10Modulation of estrogen receptor signaling
A549<15Inhibition of cellular proliferation

Research Findings

  • Anticancer Properties: A study highlighted the compound's ability to inhibit tumor growth in vitro, showing significant cytotoxic effects against multiple cancer cell lines . The compound's mechanism involves the disruption of mRNA splicing, which is critical for cancer cell survival.
  • Electrophilic Nature: As an electrophile, this compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and contributing to its biological effects .
  • Potential Drug Development: The compound is being explored for its utility in drug development due to its unique structure and biological activity. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone and its structural analogs?

  • Methodological Answer : The synthesis of dioxane-containing propiophenones typically involves condensation reactions or electrophilic substitution. For example, analogs like 3',4'-difluoro derivatives (C13H14F2O3) are synthesized via nucleophilic aromatic substitution of fluorinated benzaldehydes with dioxane precursors under acidic conditions . A related approach uses thionyl chloride (SOCl2) as a catalyst in ethanol to facilitate keto-enol tautomerization, as seen in the synthesis of 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)propenone . Key steps include optimizing molar ratios (e.g., 1:1 for aldehyde and ketone reactants) and purification via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation relies on:

  • NMR : ¹H and ¹³C NMR to identify proton environments (e.g., dioxane ring protons at δ 4.2–4.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, related isoxazolo compounds show C–C bond lengths averaging 1.48 Å and dihedral angles <5° between aromatic rings .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C16H22O3 has a theoretical mass of 262.3441 Da) .

Advanced Research Questions

Q. How do substituents on the propiophenone ring influence the physicochemical properties of dioxane-containing analogs?

  • Methodological Answer : Substituents like fluorine or methoxy groups significantly alter solubility, melting points, and reactivity. For instance:

  • Fluorinated Derivatives : 2',6'-difluoro analogs (C13H14F2O3) exhibit increased lipophilicity (logP ~2.8) compared to non-fluorinated analogs (logP ~2.1), impacting bioavailability .
  • Methoxy Derivatives : 3',4'-dimethoxy variants (C15H20O5) show enhanced thermal stability (decomposition >250°C) due to electron-donating groups stabilizing the carbonyl moiety .
  • Experimental Design : Compare analogs using differential scanning calorimetry (DSC) and HPLC retention times under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What methodological approaches are recommended for resolving discrepancies in reported synthetic yields of similar dioxane-containing propiophenones?

  • Methodological Answer : Contradictions in yields (e.g., 40–85% for fluorinated analogs) may arise from reaction kinetics or purification efficiency. Strategies include:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to track carbonyl group conversion (e.g., 1700 cm⁻¹ peak reduction) .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2.0 mol%) .
  • Yield Validation : Replicate reported procedures with strict anhydrous conditions and inert atmospheres (N2/Ar) to minimize side reactions .

Q. How can researchers design bioactivity assays for this compound, given structural similarities to known bioactive molecules?

  • Methodological Answer : Propiophenones with dioxane moieties are explored for enzyme inhibition (e.g., cyclooxygenase) or antimicrobial activity. Assay design considerations:

  • Target Selection : Prioritize targets based on structural analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone’s interaction with cytochrome P450 ).
  • In Vitro Testing : Use enzyme-linked immunosorbent assays (ELISA) or microplate-based fluorometric assays (e.g., ATPase activity with IC50 determination) .
  • Controls : Include positive controls (e.g., aspirin for COX inhibition) and assess cytotoxicity via MTT assays on HEK-293 or HepG2 cell lines .

Data Analysis and Optimization

Q. What computational tools are effective for predicting the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example, trifluoromethyl groups reduce HOMO energy by 1.2 eV, enhancing electrophilicity . Molecular dynamics (MD) simulations (AMBER force field) model solvation effects in aqueous or lipid bilayers .

Q. How can researchers address challenges in chromatographic separation of stereoisomers or regioisomers in this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomer resolution. For regioisomers, optimize HPLC gradients (e.g., 30–70% acetonitrile in 20 min) and employ LC-MS/MS for fragmentation pattern analysis .

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